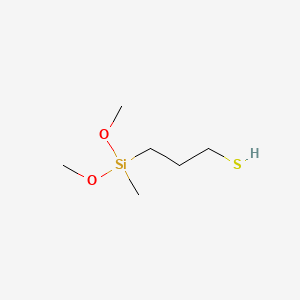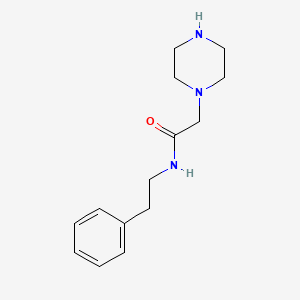
4-(1,3-Oxazol-5-il)benzonitrilo
Descripción general
Descripción
4-(1,3-Oxazol-5-yl)benzonitrile is a chemical compound characterized by a benzene ring substituted with a nitrile group and a 1,3-oxazole ring. This compound belongs to the class of oxazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.
Aplicaciones Científicas De Investigación
4-(1,3-oxazol-5-yl)benzonitrile has found applications in various fields of scientific research, including chemistry, biology, medicine, and industry.
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: Oxazole derivatives are known for their antimicrobial, antifungal, and anticancer properties.
Medicine: This compound has potential therapeutic applications in the treatment of various diseases, such as diabetes, inflammation, and obesity.
Industry: It is used in the development of new chemical entities for pharmaceuticals and agrochemicals.
Mecanismo De Acción
Target of Action
Oxazole derivatives, which include 4-(1,3-oxazol-5-yl)benzonitrile, have been found to exhibit a wide spectrum of biological activities . They have been used as intermediates for the synthesis of new chemical entities in medicinal chemistry .
Mode of Action
Oxazole derivatives are known to interact with various enzymes and receptors in biological systems through numerous non-covalent interactions . This interaction leads to changes in the biological responses of these systems .
Biochemical Pathways
Oxazole derivatives have been reported to exhibit a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
It has been found that some oxazole derivatives show effective inhibition of biofilm growth , suggesting that 4-(1,3-Oxazol-5-yl)benzonitrile may have similar effects.
Análisis Bioquímico
Biochemical Properties
4-(1,3-Oxazol-5-yl)benzonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins often involves binding to specific active sites, leading to changes in protein conformation and function. Additionally, 4-(1,3-Oxazol-5-yl)benzonitrile can interact with nucleic acids, influencing gene expression and cellular processes .
Cellular Effects
The effects of 4-(1,3-Oxazol-5-yl)benzonitrile on various types of cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis. In cancer cells, 4-(1,3-Oxazol-5-yl)benzonitrile has been observed to induce cell cycle arrest and apoptosis, thereby inhibiting tumor growth .
Molecular Mechanism
At the molecular level, 4-(1,3-Oxazol-5-yl)benzonitrile exerts its effects through several mechanisms. It can bind to enzymes and inhibit their activity, leading to changes in metabolic pathways. The compound also interacts with transcription factors, influencing gene expression. Additionally, 4-(1,3-Oxazol-5-yl)benzonitrile can modulate the activity of signaling molecules, such as kinases and phosphatases, thereby affecting cellular signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(1,3-Oxazol-5-yl)benzonitrile change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-(1,3-Oxazol-5-yl)benzonitrile is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to the compound can result in sustained changes in cellular processes, such as altered gene expression and metabolic flux .
Dosage Effects in Animal Models
The effects of 4-(1,3-Oxazol-5-yl)benzonitrile vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling pathways, gene expression, and metabolism. Threshold effects have been observed, where a certain dosage is required to elicit a biological response. At very high doses, 4-(1,3-Oxazol-5-yl)benzonitrile can exhibit toxic or adverse effects, such as cytotoxicity and organ damage .
Metabolic Pathways
4-(1,3-Oxazol-5-yl)benzonitrile is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound can inhibit key enzymes in metabolic pathways, leading to changes in the production and utilization of metabolites. Additionally, 4-(1,3-Oxazol-5-yl)benzonitrile can affect the activity of transporters and other proteins involved in metabolic processes .
Transport and Distribution
Within cells and tissues, 4-(1,3-Oxazol-5-yl)benzonitrile is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation. The compound’s distribution within cells can affect its biological activity, as it may concentrate in specific cellular compartments or organelles .
Subcellular Localization
The subcellular localization of 4-(1,3-Oxazol-5-yl)benzonitrile is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can influence its interactions with biomolecules and its overall biological effects. For example, 4-(1,3-Oxazol-5-yl)benzonitrile may localize to the nucleus, where it can interact with transcription factors and influence gene expression .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,3-oxazol-5-yl)benzonitrile typically involves the reaction of 4-cyanobenzaldehyde with an appropriate oxazole precursor. One common method is the van Leusen oxazole synthesis, which uses tosylmethylisocyanide (TosMIC) as a key reagent. The reaction proceeds under mild conditions, often in polar solvents, to yield the desired oxazole derivative.
Industrial Production Methods: On an industrial scale, the synthesis of oxazole derivatives, including 4-(1,3-oxazol-5-yl)benzonitrile, can be achieved through continuous flow chemistry. This method allows for efficient and scalable production, ensuring high purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 4-(1,3-oxazol-5-yl)benzonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alkoxides.
Major Products Formed:
Oxidation: The oxidation of 4-(1,3-oxazol-5-yl)benzonitrile can yield corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can produce 4-(1,3-oxazol-5-yl)benzylamine or other reduced derivatives.
Substitution: Substitution reactions can lead to the formation of various substituted oxazole derivatives.
Comparación Con Compuestos Similares
4-(1,3-oxazol-5-yl)benzonitrile is similar to other oxazole derivatives, such as 4-(1,3-oxazol-5-yl)aniline and N-[4-(1,3-oxazol-5-yl)phenyl]cyclopropanecarboxamide. These compounds share the oxazole ring structure but differ in their substituents and functional groups. The presence of the nitrile group in 4-(1,3-oxazol-5-yl)benzonitrile contributes to its unique chemical and biological properties.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propiedades
IUPAC Name |
4-(1,3-oxazol-5-yl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O/c11-5-8-1-3-9(4-2-8)10-6-12-7-13-10/h1-4,6-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZMCNLOQTURTHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=CN=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30380448 | |
| Record name | 4-(1,3-Oxazol-5-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30380448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87150-13-8 | |
| Record name | 4-(1,3-Oxazol-5-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30380448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














